molecular formula C15H20FNO4S B2628073 2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide CAS No. 2309570-99-6

2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide

Cat. No.: B2628073
CAS No.: 2309570-99-6
M. Wt: 329.39
InChI Key: FAZAXPJNIILEDU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a thiolan ring, and a hydroxyethoxy side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide typically involves multiple steps, including the formation of the fluorophenoxy group, the thiolan ring, and the hydroxyethoxy side chain. Common reagents used in these reactions include fluorobenzene, ethylene oxide, and thiolane derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The fluorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The thiolan ring can undergo nucleophilic substitution reactions, leading to the formation of different thiolane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, phenolic derivatives, and various substituted thiolane compounds.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The thiolan ring and hydroxyethoxy side chain can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one
  • 3-(2-fluorophenoxy)-7-methoxy-4H-chromen-4-one
  • 2-hydroxy-4’-(2-hydroxyethoxy)-2-methyl-propiophenone

Uniqueness

2-(2-fluorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c16-12-3-1-2-4-13(12)20-9-14(19)17-10-15(21-7-6-18)5-8-22-11-15/h1-4,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZAXPJNIILEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)COC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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